(4-Chloro-3-nitrophenyl)(pyridin-2-yl)methanone
Overview
Description
(4-Chloro-3-nitrophenyl)(pyridin-2-yl)methanone is an organic compound with the molecular formula C12H7ClN2O3 It is a derivative of both chloronitrobenzene and pyridine, featuring a methanone group that bridges these two aromatic systems
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-3-nitrophenyl)(pyridin-2-yl)methanone typically involves the following steps:
Nitration of Chlorobenzene: Chlorobenzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 4-chloro-3-nitrobenzene.
Friedel-Crafts Acylation: The 4-chloro-3-nitrobenzene undergoes Friedel-Crafts acylation with pyridine-2-carbonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-3-nitrophenyl)(pyridin-2-yl)methanone can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas over a palladium catalyst or iron powder in acidic conditions.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The methanone group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid.
Substitution: Ammonia or primary amines, thiols, typically in the presence of a base.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products
Reduction: (4-Amino-3-chlorophenyl)(pyridin-2-yl)methanone.
Substitution: (4-Substituted-3-nitrophenyl)(pyridin-2-yl)methanone derivatives.
Oxidation: (4-Chloro-3-nitrophenyl)(pyridin-2-yl)carboxylic acid.
Scientific Research Applications
(4-Chloro-3-nitrophenyl)(pyridin-2-yl)methanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, including polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (4-Chloro-3-nitrophenyl)(pyridin-2-yl)methanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The nitro and chloro groups can participate in hydrogen bonding and electrostatic interactions, while the pyridine ring can engage in π-π stacking with aromatic amino acids in proteins.
Comparison with Similar Compounds
Similar Compounds
- (4-Chloro-3-nitrophenyl)(pyridin-4-yl)methanone
- (4-Chloro-3-nitrophenyl)(pyridin-3-yl)methanone
- (4-Chloro-3-nitrophenyl)(pyridin-2-yl)ethanone
Uniqueness
(4-Chloro-3-nitrophenyl)(pyridin-2-yl)methanone is unique due to the specific positioning of the pyridine ring, which can influence its reactivity and interaction with biological targets. The presence of both electron-withdrawing (nitro and chloro) and electron-donating (pyridine) groups provides a versatile platform for further functionalization and study.
Properties
IUPAC Name |
(4-chloro-3-nitrophenyl)-pyridin-2-ylmethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2O3/c13-9-5-4-8(7-11(9)15(17)18)12(16)10-3-1-2-6-14-10/h1-7H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WECWKOFCSFWMLD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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